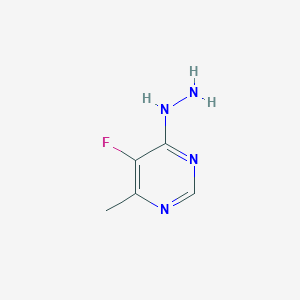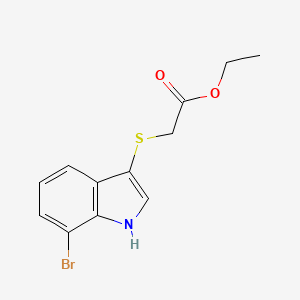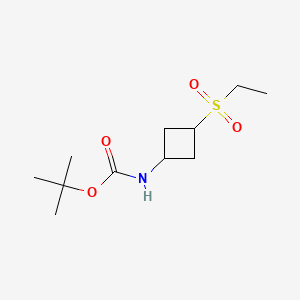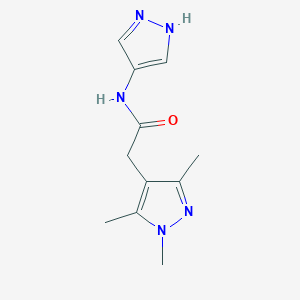
5-Fluoro-4-hydrazinyl-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-hydrazinyl-6-methylpyrimidine is a fluorinated pyrimidine compound with a molecular weight of 142.1 g/mol . Pyrimidines are important electron-rich aromatic heterocycles and are critical components of DNA and RNA . Due to their synthetic accessibility and structural diversity, pyrimidines have found widespread therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine typically involves the hydrazinolysis of thiol derivatives with hydrazine hydrate in ethanol under reflux conditions . This process yields hydrazinyl-pyrimidine derivatives, which can be further modified to produce the desired compound.
Industrial Production Methods
the compound is available for pharmaceutical testing and high-quality reference standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-hydrazinyl-6-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The fluorine atom and hydrazinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and reducing agents. Reaction conditions typically involve reflux in ethanol or other solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Applications De Recherche Scientifique
5-Fluoro-4-hydrazinyl-6-methylpyrimidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects . The fluorine atom enhances its reactivity and selectivity, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
4-Hydrazinyl-6-methylpyrimidine: Similar structure but lacks the fluorine atom, resulting in different reactivity and selectivity.
Uniqueness
5-Fluoro-4-hydrazinyl-6-methylpyrimidine is unique due to the presence of both the fluorine atom and the hydrazinyl group. This combination enhances its reactivity and selectivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H7FN4 |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
(5-fluoro-6-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7FN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10) |
Clé InChI |
LNHBEAHDCODLBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=N1)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2'-(diphenylphosphanyl)-2-(triethylsilyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14913971.png)
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)




methanone](/img/structure/B14913997.png)
![(5-Bromothiophen-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14914004.png)

![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)




